Cas no 56355-43-2 (2-(4-hydroxy-3-methoxyphenyl)propanoic acid)

2-(4-Hydroxy-3-methoxyphenyl)propanoic acid is a phenolic derivative with a propanoic acid backbone, structurally characterized by a hydroxyl group at the para position and a methoxy group at the meta position of the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the production of bioactive molecules. Its functional groups enable versatile reactivity, including esterification and etherification, while the aromatic hydroxyl group offers opportunities for further derivatization. The compound's stability under standard conditions and well-defined physicochemical properties make it suitable for precise applications in medicinal chemistry and material science.
2-(4-hydroxy-3-methoxyphenyl)propanoic acid structure
56355-43-2 structure
Product name:2-(4-hydroxy-3-methoxyphenyl)propanoic acid
CAS No:56355-43-2
MF:C10H12O4
Molecular Weight:196.199883460999
CID:5849933
PubChem ID:18987074

2-(4-hydroxy-3-methoxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, 4-hydroxy-3-methoxy-α-methyl-
    • SCHEMBL490839
    • 2-(4-hydroxy-3-methoxyphenyl)propanoic acid
    • CJBZBOQPGGQIOM-UHFFFAOYSA-N
    • 2-(4-hydroxy-3-methoxy-phenyl)-propionic acid
    • 56355-43-2
    • EN300-1850459
    • 4-hydroxy-3-methoxypheny propionic acid
    • 4-Hydroxy-3-methoxy-alpha-methylbenzeneacetic acid
    • 4-hydroxy-3-methoxyphenylpropionic acid
    • DTXSID801246825
    • インチ: 1S/C10H12O4/c1-6(10(12)13)7-3-4-8(11)9(5-7)14-2/h3-6,11H,1-2H3,(H,12,13)
    • InChIKey: CJBZBOQPGGQIOM-UHFFFAOYSA-N
    • SMILES: C1(C(C)C(O)=O)=CC=C(O)C(OC)=C1

計算された属性

  • 精确分子量: 196.07355886g/mol
  • 同位素质量: 196.07355886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 204
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 密度みつど: 1.253±0.06 g/cm3(Predicted)
  • Boiling Point: 355.0±32.0 °C(Predicted)
  • 酸度系数(pKa): 4.44±0.10(Predicted)

2-(4-hydroxy-3-methoxyphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1850459-0.25g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
0.25g
$999.0 2023-09-19
Enamine
EN300-1850459-5.0g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
5g
$3147.0 2023-06-01
Enamine
EN300-1850459-10g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
10g
$4667.0 2023-09-19
Enamine
EN300-1850459-5g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
5g
$3147.0 2023-09-19
Enamine
EN300-1850459-0.05g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
0.05g
$912.0 2023-09-19
Enamine
EN300-1850459-0.1g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
0.1g
$956.0 2023-09-19
Enamine
EN300-1850459-0.5g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
0.5g
$1043.0 2023-09-19
Enamine
EN300-1850459-2.5g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
2.5g
$2127.0 2023-09-19
Enamine
EN300-1850459-10.0g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
10g
$4667.0 2023-06-01
Enamine
EN300-1850459-1.0g
2-(4-hydroxy-3-methoxyphenyl)propanoic acid
56355-43-2
1g
$1086.0 2023-06-01

2-(4-hydroxy-3-methoxyphenyl)propanoic acid 関連文献

2-(4-hydroxy-3-methoxyphenyl)propanoic acidに関する追加情報

Recent Advances in the Study of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS: 56355-43-2)

2-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS: 56355-43-2), a derivative of phenylpropanoic acid, has garnered significant attention in recent years due to its potential therapeutic applications in the fields of chemical biology and medicinal chemistry. This compound, structurally related to natural phenolic acids, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The latest research has focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its applications in drug development.

A recent study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid. The researchers employed in vitro and in vivo models to demonstrate its ability to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). The study revealed that the compound significantly reduced inflammation in a dose-dependent manner, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.

Another groundbreaking study, featured in Bioorganic & Medicinal Chemistry Letters, explored the antioxidant capabilities of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid. Using advanced spectroscopic techniques, the researchers identified its ability to scavenge free radicals and protect cells from oxidative stress. The findings highlighted the compound's potential in treating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

In addition to its biological activities, recent advancements in the synthesis of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid have been reported. A study in Organic Process Research & Development detailed a novel, cost-effective synthetic route that improves yield and purity. This development is particularly significant for scaling up production for pharmaceutical applications.

Furthermore, computational studies have provided insights into the molecular interactions of 2-(4-hydroxy-3-methoxyphenyl)propanoic acid with various biological targets. Molecular docking simulations revealed its high affinity for enzymes involved in inflammatory pathways, supporting its potential as a multi-target therapeutic agent. These findings pave the way for future structure-activity relationship (SAR) studies and drug design efforts.

In conclusion, the latest research on 2-(4-hydroxy-3-methoxyphenyl)propanoic acid (CAS: 56355-43-2) underscores its promising therapeutic potential. Its anti-inflammatory, antioxidant, and neuroprotective properties, combined with advancements in synthesis and computational modeling, position it as a valuable candidate for further drug development. Future studies should focus on clinical validation and exploring its synergistic effects with other bioactive compounds.

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